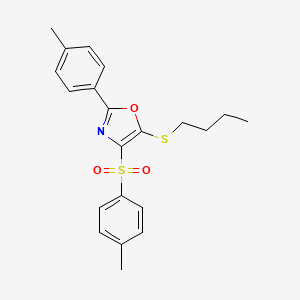

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

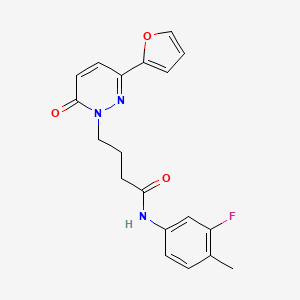

The compound “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” is an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are found in many biologically active compounds and have been the subject of numerous synthetic studies .

Molecular Structure Analysis

The molecular structure of “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” would likely be determined by techniques such as X-ray crystallography . The oxazole ring is planar and aromatic, and the substituents on the ring can influence the overall shape and properties of the molecule.Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring. The butylthio, p-tolyl, and tosyloxy groups on “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” could potentially participate in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Applications De Recherche Scientifique

Chemical Genetics in Apoptosis Induction

In the realm of chemical genetics, a study by Cai, Drewe, and Kasibhatla (2006) discusses the use of chemical genetics to discover apoptosis inducers. While not directly referencing 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, this study highlights the broader field of apoptosis inducers, which could potentially include such compounds. The identification of small molecules that exhibit apoptosis-inducing activities underlines the potential of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole in this area (Cai, Drewe, & Kasibhatla, 2006).

Synthesis of Glycolurils and Analogues

Kravchenko, Baranov, and Gazieva (2018) delve into the synthesis of glycolurils and their analogues, which have applications across various scientific fields, including pharmaceuticals. The development of new methods for synthesizing such compounds can have implications for substances like 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole (Kravchenko, Baranov, & Gazieva, 2018).

Spectroscopic Study of Thiadiazole Derivatives

Singh et al. (2019) conducted a comprehensive study on the structural, electronic, and spectroscopic characteristics of thiadiazole derivatives, which are closely related to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole. This research offers insights into the molecular properties and potential applications of such compounds in various scientific areas (Singh et al., 2019).

Catalytic Activity of Isoxazoles and Isothiazoles

Bumagin et al. (2016) explored the synthesis and catalytic activity of functionally substituted isoxazoles and isothiazoles. These findings are relevant to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, as they provide a framework for understanding the potential catalytic applications of similar compounds (Bumagin, Zelenkovskii, Kletskov, Petkevich, Dikusar, & Potkin, 2016).

Exploration of Malonyl-CoA Decarboxylase Inhibitors

Cheng et al. (2006) discovered a new class of malonyl-coenzyme A decarboxylase inhibitors. While not directly related to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, this research underscores the potential pharmaceutical applications of structurally related compounds (Cheng, Huang, Penuliar, Nishimoto, Liu, Arrhenius, Yang, O'leary, Barbosa, Barr, Dyck, Lopaschuk, & Nadzan, 2006).

Anti-Inflammatory Drug Design

Kumar et al. (2018) focused on the design and synthesis of new anti-inflammatory drugs. Their research into thienyl-pyrazoles and the use of Amberlyst-15 as a catalyst could offer insights into the potential anti-inflammatory applications of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole (Kumar, Prabhudeva, Bharath, Kumara, Lokanath, & Kumar, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-butylsulfanyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S2/c1-4-5-14-26-21-20(27(23,24)18-12-8-16(3)9-13-18)22-19(25-21)17-10-6-15(2)7-11-17/h6-13H,4-5,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIJCTVOCXERFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2424879.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2424880.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2424883.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2424885.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2424887.png)

![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)ethanone](/img/structure/B2424888.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide](/img/structure/B2424891.png)

![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)

![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)